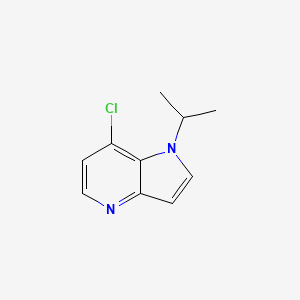
7-Chloro-1-isopropyl-4-azaindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1-isopropyl-4-azaindole is a derivative of azaindole, a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. The presence of a chlorine atom at the seventh position and an isopropyl group at the first position of the azaindole ring enhances its chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-isopropyl-4-azaindole typically involves the following steps:
N-oxide-7-azaindole Preparation: This is achieved by employing 7-azaindole as a raw material and hydrogen peroxide as an oxidizing agent.
4-Halogenated-7-azaindole Synthesis: Acetonitrile and phosphorus oxyhalides (POX3) are added, using diisopropyl ethyl amine as a catalyst.
4-Methoxy-7-azaindole Synthesis: The synthesized 4-halogenated-7-azaindole reacts with alkoxide.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7-Chloro-1-isopropyl-4-azaindole undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Commonly involves halogenation and alkylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Halogenation using phosphorus oxyhalides and alkylation using alkoxides
Major Products Formed
The major products formed from these reactions include various substituted azaindole derivatives, which can be further functionalized for specific applications in medicinal chemistry and drug development.
科学研究应用
7-Chloro-1-isopropyl-4-azaindole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of protein kinases, which are crucial in cell signaling pathways.
Medicine: Explored for its antiproliferative and antioxidant activities, making it a candidate for anticancer drug development
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
作用机制
The mechanism of action of 7-Chloro-1-isopropyl-4-azaindole involves its interaction with molecular targets such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby disrupting cell signaling pathways that are essential for cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .
相似化合物的比较
Similar Compounds
7-Azaindole: The parent compound, which lacks the chlorine and isopropyl groups.
4-Chloro-7-azaindole: Similar structure but without the isopropyl group.
1-Isopropyl-7-azaindole: Similar structure but without the chlorine atom.
Uniqueness
7-Chloro-1-isopropyl-4-azaindole is unique due to the combined presence of both chlorine and isopropyl groups, which enhance its chemical stability and biological activity. This dual substitution makes it a more potent inhibitor of protein kinases compared to its analogs .
属性
分子式 |
C10H11ClN2 |
|---|---|
分子量 |
194.66 g/mol |
IUPAC 名称 |
7-chloro-1-propan-2-ylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C10H11ClN2/c1-7(2)13-6-4-9-10(13)8(11)3-5-12-9/h3-7H,1-2H3 |
InChI 键 |
KJPRDPUWKVTBCT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=CC2=NC=CC(=C21)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


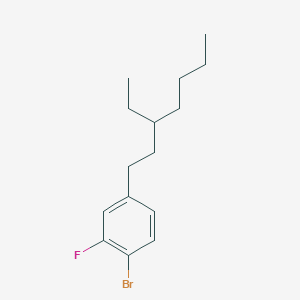
![Dibenzo[b,d]furan-2-yltrimethylsilane](/img/structure/B13694345.png)
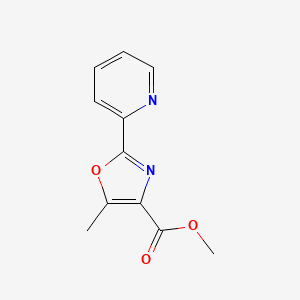

![N-[1-[(3aR,4R,6R,6aR)-6-(Hydroxymethyl)-2-methoxytetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13694358.png)

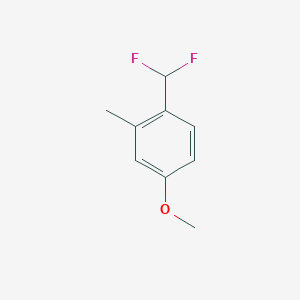
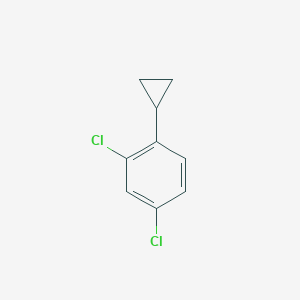


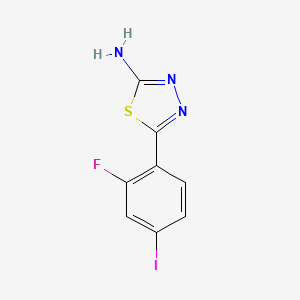

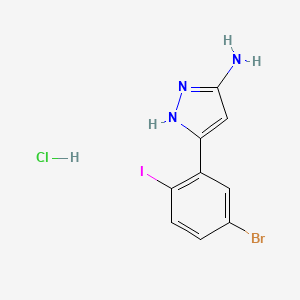
![6-Bromo-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13694426.png)
